8-Bromo-2'-deoxyadenosine-5'-O-triphosphate (sodium salt)
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Overview
Description
8-Bromo-2’-deoxyadenosine-5’-O-triphosphate (sodium salt) is a derivative of the nucleoside triphosphate deoxyadenosine triphosphate (dATP). This compound is primarily used in biochemical research to study the substrate specificity of DNA polymerases and the mutT homolog 1 (MTH1) protein . It is a valuable tool in the field of molecular biology and biochemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate involves the bromination of deoxyadenosine triphosphate. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring . The reaction conditions often include an aqueous solution and a suitable buffer to maintain the pH.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate are not widely documented, the general approach involves large-scale bromination reactions followed by purification steps such as chromatography to isolate the desired product. The compound is then converted to its sodium salt form for stability and solubility in aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2’-deoxyadenosine-5’-O-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to yield deoxyadenosine monophosphate (dAMP) and inorganic phosphate.
Common Reagents and Conditions
Brominating Agents: Used for the initial synthesis of the compound.
Nucleophiles: For substitution reactions.
Buffers: To maintain pH during reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of deoxyadenosine triphosphate can be formed.
Hydrolysis Products: Deoxyadenosine monophosphate and inorganic phosphate.
Scientific Research Applications
8-Bromo-2’-deoxyadenosine-5’-O-triphosphate is widely used in scientific research, particularly in the following areas:
Chemistry: Used to study the reactivity and properties of modified nucleotides.
Medicine: Investigated for its potential role in therapeutic applications involving DNA synthesis and repair.
Industry: Utilized in the production of modified nucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate involves its incorporation into DNA by DNA polymerases. The bromine atom at the 8-position of the adenine ring can affect the base-pairing properties and the overall structure of the DNA. This modification can be used to probe the substrate recognition mechanism of DNA polymerases and the MTH1 protein . The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in DNA synthesis and repair.
Comparison with Similar Compounds
8-Bromo-2’-deoxyadenosine-5’-O-triphosphate can be compared with other similar compounds such as:
2’-Deoxyadenosine 5’-triphosphate (dATP): The unmodified form of the compound, used as a standard substrate for DNA polymerases.
8-Methyl-2’-deoxyadenosine-5’-O-triphosphate: Another modified nucleotide used to study DNA polymerase specificity.
8-Phenyl-2’-deoxyadenosine-5’-O-triphosphate: Similar to the 8-bromo derivative, used for probing DNA polymerase interactions.
The uniqueness of 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate lies in its specific bromine modification, which provides distinct properties and applications in biochemical research .
Properties
Molecular Formula |
C10H11BrN5Na4O12P3 |
---|---|
Molecular Weight |
658.01 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15BrN5O12P3.4Na/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5+,6+;;;;/m0..../s1 |
InChI Key |
QREXPILMFOGGCW-ZRRPJPAHSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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